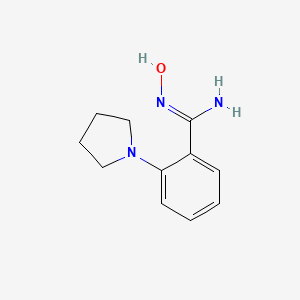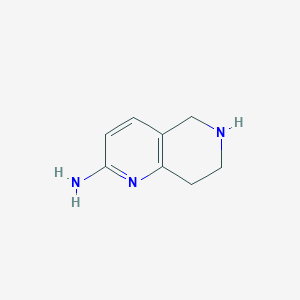
5,6,7,8-テトラヒドロ-1,6-ナフチリジン-2-アミン
概要
説明
5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine is a nitrogen-containing heterocyclic compound. It is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound has garnered interest due to its potential pharmacological properties, including anticancer, anti-human immunodeficiency virus (HIV), antimicrobial, analgesic, anti-inflammatory, and antioxidant activities .
科学的研究の応用
5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has shown potential as an anticancer and anti-HIV agent.
Medicine: Its pharmacological properties make it a candidate for drug development.
Industry: It can be used in the synthesis of materials with specific properties, such as dyes and sensors.
作用機序
Target of Action
It’s known that 1,6-naphthyridines, a class of compounds to which this molecule belongs, have a wide range of pharmacological activities, including anticancer, anti-hiv, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities .
Mode of Action
It’s known that the specific and differential functionalization of the 1,6-naphthyridine core leads to specific activity . For example, certain 1,6-naphthyridines act as anti-HIV agents .
Pharmacokinetics
The compound’s molecular weight is 22212 , which is within the optimal range for drug-like molecules, suggesting good bioavailability.
生化学分析
Biochemical Properties
5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with certain kinases, influencing their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme. Additionally, 5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine can act as an inhibitor for specific enzymes, thereby modulating biochemical pathways .
Cellular Effects
The effects of 5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit signaling pathways such as the MAPK/ERK pathway, leading to changes in gene expression profiles. These changes can result in altered cellular metabolism, affecting processes like glycolysis and oxidative phosphorylation .
Molecular Mechanism
At the molecular level, 5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine exerts its effects through several mechanisms. It binds to specific biomolecules, including receptors and enzymes, altering their activity. This binding can result in enzyme inhibition or activation, depending on the target. Additionally, 5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine remains stable under specific conditions but can degrade under others, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes .
Dosage Effects in Animal Models
The effects of 5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity or adverse effects. Threshold effects have been observed, where a specific dosage is required to achieve the desired biological response. Toxicity studies have indicated that high doses of 5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine can cause cellular damage and affect organ function .
Metabolic Pathways
5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, this compound can influence the activity of enzymes involved in the citric acid cycle, leading to changes in energy production and metabolic balance. These interactions highlight the compound’s role in modulating cellular metabolism .
Transport and Distribution
The transport and distribution of 5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, certain transporters may facilitate the uptake of 5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine into the cytoplasm, where it can exert its biological effects .
Subcellular Localization
The subcellular localization of 5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine is crucial for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding the subcellular distribution of 5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine provides insights into its mechanism of action .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under specific conditions. For example, Peese et al. synthesized a series of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives as anti-HIV agents through a multi-step process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve optimizing the laboratory-scale synthesis for larger-scale production, ensuring the reaction conditions are safe, cost-effective, and environmentally friendly.
化学反応の分析
Types of Reactions
5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups at specific positions on the naphthyridine ring.
類似化合物との比較
Similar Compounds
1,5-Naphthyridine: Another member of the naphthyridine family with similar biological activities.
1,8-Naphthyridine: Known for its diverse applications in medicinal chemistry.
Uniqueness
5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine is unique due to its specific structure, which imparts distinct biological activities and chemical reactivity. Its tetrahydro form provides additional flexibility and potential for functionalization compared to other naphthyridine derivatives .
特性
IUPAC Name |
5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c9-8-2-1-6-5-10-4-3-7(6)11-8/h1-2,10H,3-5H2,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRQZNYOLOXKRCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine interact with its target and what are the downstream effects?
A: 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine acts as a highly potent inhibitor of cyclin-dependent kinase 4/6 (CDK4/6) []. While the specific interaction mechanism is not detailed in the provided abstract, CDK4/6 inhibitors typically block the activity of these kinases by competing with ATP for binding to the active site. This inhibition prevents the phosphorylation of retinoblastoma protein (Rb), a key regulator of cell cycle progression. As a result, the cell cycle is arrested in the G1 phase, preventing uncontrolled cell division and tumor growth.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


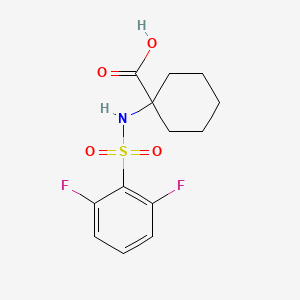
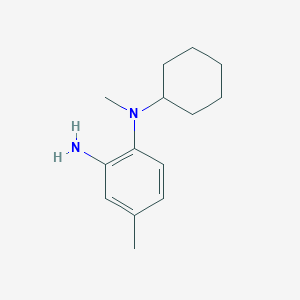
![N-[(3-fluoro-4-methylphenyl)methyl]cyclopropanamine](/img/structure/B1386101.png)
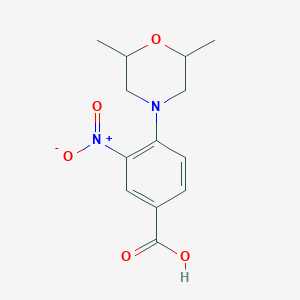
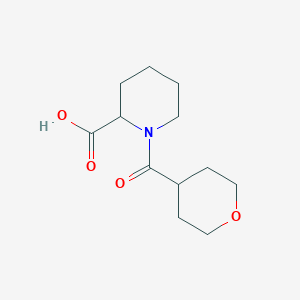
![2-[(Cyclohexylmethyl)amino]isonicotinic acid](/img/structure/B1386107.png)
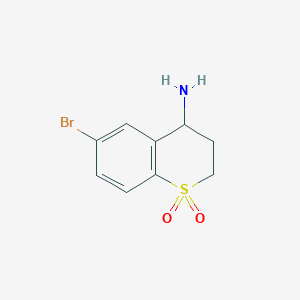
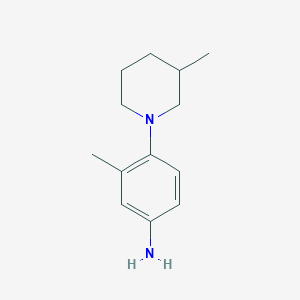
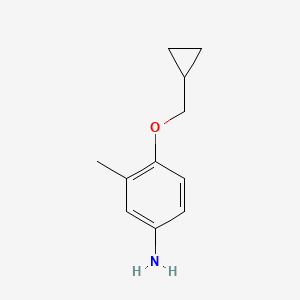
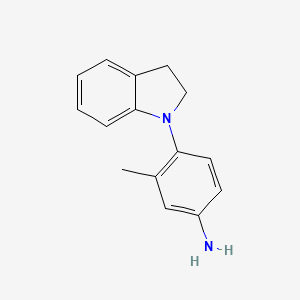
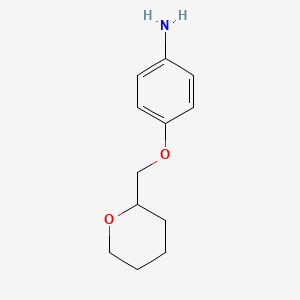
![1-[5-Fluoro-2-(2-methoxyethoxy)-phenyl]-ethylamine](/img/structure/B1386118.png)
![(3-Methoxypropyl)[1-(4-methylphenyl)ethyl]amine](/img/structure/B1386120.png)
